molecular formula C16H18N2O4S B5594896 5-(2,5-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

5-(2,5-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one

Cat. No. B5594896
M. Wt: 334.4 g/mol
InChI Key: XATNLKUXKTUUDH-UVTDQMKNSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 5-(2,5-dimethoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves multiple steps, including condensation and cyclization reactions. For example, the synthesis and structural analysis of related compounds such as 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole and its Morpholinomethyl Derivative have been described, indicating the importance of specific substituent groups in achieving desired structural frameworks (Banu et al., 2013).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic and X-ray crystallography techniques, provides insights into the compound's configuration. For instance, compounds exhibiting similar structural motifs have been analyzed through elemental analysis, IR, NMR, and single-crystal X-ray diffraction data, which help in understanding the molecular geometry and intermolecular interactions within the crystal packing (Popov-Pergal et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are significantly influenced by their structural framework. Investigations into the electrochemical oxidation of aromatic ethers related to the target compound have provided insights into the cyclization processes and the formation of specific derivatives upon anodic oxidation (Carmody et al., 1980).

properties

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-20-12-3-4-13(21-2)11(9-12)10-14-15(19)17-16(23-14)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATNLKUXKTUUDH-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N=C(S2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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